molecular formula C17H24N2O4 B5283177 (4-ALLYLPIPERAZINO)(2,4,5-TRIMETHOXYPHENYL)METHANONE

(4-ALLYLPIPERAZINO)(2,4,5-TRIMETHOXYPHENYL)METHANONE

Cat. No.: B5283177
M. Wt: 320.4 g/mol
InChI Key: JALUFANNXKNTPT-UHFFFAOYSA-N
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Description

(4-ALLYLPIPERAZINO)(2,4,5-TRIMETHOXYPHENYL)METHANONE is a compound that features a trimethoxyphenyl group and an allylpiperazine moiety. The trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to diverse bioactivity effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ALLYLPIPERAZINO)(2,4,5-TRIMETHOXYPHENYL)METHANONE typically involves the coupling of aromatic acid chlorides with piperazine derivatives in the presence of a base such as triethylamine . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(4-ALLYLPIPERAZINO)(2,4,5-TRIMETHOXYPHENYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(4-ALLYLPIPERAZINO)(2,4,5-TRIMETHOXYPHENYL)METHANONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (4-ALLYLPIPERAZINO)(2,4,5-TRIMETHOXYPHENYL)METHANONE involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which disrupts microtubule formation and affects cell division . This mechanism is particularly relevant in its anti-cancer activity, where it prevents the proliferation of cancer cells by inhibiting mitosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-ALLYLPIPERAZINO)(2,4,5-TRIMETHOXYPHENYL)METHANONE is unique due to its combination of the allylpiperazine and trimethoxyphenyl groups, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(4-prop-2-enylpiperazin-1-yl)-(2,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-5-6-18-7-9-19(10-8-18)17(20)13-11-15(22-3)16(23-4)12-14(13)21-2/h5,11-12H,1,6-10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALUFANNXKNTPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)N2CCN(CC2)CC=C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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